3-Methylcytosine can be formed through enzymatic processes mediated by methyltransferases or through chemical methylation reactions. It is classified as a nucleobase modification that can occur in both deoxyribonucleic acid and ribonucleic acid. This compound is particularly relevant in the context of cellular responses to alkylating agents, which can generate 3-methylcytosine lesions in DNA.
The synthesis can be monitored using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification and verification of the methylation status in nucleic acids .
The molecular formula of 3-methylcytosine is C5H7N3O. Its structural representation includes:
The presence of the methyl group alters the electronic properties and sterics of the molecule, influencing its interactions with other nucleobases and enzymes involved in nucleic acid metabolism.
The reaction pathways often involve complex interactions between various DNA polymerases that exhibit differing fidelity when encountering 3-methylcytosine, with high-fidelity polymerases being more likely to stall compared to low-fidelity ones .
The mechanism by which 3-methylcytosine affects cellular processes primarily revolves around its impact on transcription and replication fidelity:
Relevant data suggests that modifications like 3-methylcytosine can significantly influence nucleic acid structure and function, impacting biological processes such as gene expression and DNA repair mechanisms .
3-Methylcytosine (3meC, C₅H₇N₃O) is a methylated derivative of cytosine where a methyl group (–CH₃) is covalently bound to the nitrogen atom at position 3 (N3) of the pyrimidine ring [1] [9]. This methylation alters the electronic distribution of the ring system, converting the N3 atom from a hydrogen-bond acceptor to a sterically hindered, positively charged moiety under physiological conditions. The molecular weight of 3meC is 125.13 g/mol, and its systematic IUPAC name is 6-amino-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium [5] [9].
Tautomerism, a hallmark of canonical cytosine, is restricted in 3meC due to methylation at N3. Cytosine typically exhibits amino–imino tautomerism involving the C4 carbonyl and exocyclic N4 amino group. However, N3 methylation in 3meC locks the N3 position, preventing protonation-dependent tautomeric shifts that could alter base-pairing fidelity [1]. This structural constraint contributes to its disruptive effects in nucleic acids.
Table 1: Fundamental Molecular Properties of 3-Methylcytosine
Property | Value |
---|---|
Chemical Formula | C₅H₇N₃O |
Molecular Weight | 125.13 g/mol |
IUPAC Name | 6-amino-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium |
CAS Registry Number | 4776-08-3 |
Tautomerism | Restricted (N3 methylation prevents prototropic shifts) |
3meC arises primarily through alkylation attacks on cytosine residues in DNA or RNA. This modification is classified as a DNA lesion when induced by damaging agents rather than enzymatic processes [2] [4] [7].
Endogenous Formation:Intracellular alkylation occurs via reactive electrophiles generated during metabolism. The primary endogenous methyl donor, S-adenosylmethionine (SAM), transfers methyl groups to cytosine via non-enzymatic SN2 reactions. Though SAM’s reactivity is ~2000-fold weaker than synthetic alkylators, its high cellular concentration makes it a significant source of background 3meC lesions [2] [7]. Intriguingly, DNA methyltransferases (DNMTs), which catalyze 5-methylcytosine formation, occasionally generate 3meC as a catalytic byproduct due to erroneous methyl transfer to N3 instead of C5. This side reaction links epigenetic regulation to DNA damage [7].
Exogenous Agents:Environmental and chemotherapeutic alkylators induce 3meC at high frequencies. SN2-type agents (e.g., methyl methanesulfonate (MMS) and dimethyl sulfate (DMS)) preferentially methylate ring nitrogens in single-stranded DNA due to reduced steric hindrance. These compounds generate 3meC as a major adduct (>10% of methylation products) alongside 3-methyladenine [2] [4]. SN1-type agents (e.g., N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)) form 3meC less efficiently but still contribute significantly. Notably, double-stranded DNA protects the N3 position through base pairing, confining 3meC formation to transiently unpaired regions during replication or transcription [4].
Table 2: Sources and Mechanisms of 3-Methylcytosine Formation
Source Type | Agents | Reaction Mechanism | Major DNA Targets |
---|---|---|---|
Endogenous | SAM (non-enzymatic) | SN2 | ssDNA, RNA |
DNMT side-reactions | Enzymatic error | dsDNA (during breathing) | |
Exogenous | MMS, DMS | SN2 | ssDNA > dsDNA |
MNNG | SN1 | ssDNA/dsDNA |
The presence of 3meC profoundly destabilizes nucleic acid structures by disrupting hydrogen bonding and base stacking. The N3-methyl group sterically blocks canonical Watson-Crick pairing and introduces electrostatic repulsion due to its positive charge [3] [4] [8].
DNA Context:In duplex DNA, 3meC acts as a replication block. Thermodynamic studies show it destabilizes adjacent base pairs by disrupting stacking interactions and phosphate backbone geometry. This lesion inhibits B-family DNA polymerases (e.g., Pol δ) and X-family repair polymerases (e.g., Pol β, Pol λ) during replication or repair synthesis [4]. Only Y-family translesion polymerases (e.g., Pol η, Pol ι) efficiently incorporate nucleotides opposite 3meC, albeit with reduced fidelity—Pol ι preferentially inserts thymine (promoting C→T transitions), while Pol η inserts adenine (C→A transversions) [4]. Extension beyond 3meC is rate-limiting, requiring specialized polymerases like Pol κ.
RNA Context:In tRNA, particularly at position 32 of the anticodon stem-loop (ASL) of human tRNA-Arg-UCU, 3-methylcytosine (m³C32) exhibits a dual effect: it locally destabilizes base pairs (e.g., A31-U39) through steric clash while electrostatically stabilizing the ASL via charge redistribution. Optical melting studies confirm near-identical melting temperatures (Tm) for unmodified and m³C32-modified ASLs, indicating compensatory stabilization [3] [8]. NMR analyses reveal that m³C32 maintains an isosteric geometry resembling the wild-type C32-A38 base pair, preserving the ASL’s global fold. However, it increases loop dynamics and alters the conformation of adjacent modified bases (e.g., t⁶A37, mcm⁵s²U34), potentially fine-tuning ribosomal interactions during decoding [3].
Table 3: Impact of 3-Methylcytosine on Nucleic Acid Stability and Processing
Context | Thermodynamic Effect | Functional Consequence | Key Mediators |
---|---|---|---|
DNA | • Destabilizes base stacking• Blocks replication fork | • Replication arrest• Error-prone bypass (C→T or C→A mutations) | Pol δ (blocked)Pol η/ι (bypass)Pol κ (extension) |
tRNA | • Local base-pair destabilization• Electrostatic stabilization of ASL | • Preserved ASL geometry• Altered anticodon dynamics | ALKBH repair enzymesTRMT methyltransferases |
Compounds Mentioned:
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